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Compound of Interest

Compound Name: 5-(Chloromethyl)-1,2,3-thiadiazole

CAS No.: 1284385-87-0

Cat. No.: B3377312

Get Quote

The 1,2,3-thiadiazole scaffold is a cornerstone in modern medicinal and materials chemistry,

with derivatives exhibiting a wide array of biological activities, including antibacterial, antiviral,

and antitumor properties.[1][2] The compound 5-(Chloromethyl)-1,2,3-thiadiazole
(C₃H₃ClN₂S) serves as a critical building block for synthesizing more complex molecules,

making its unambiguous structural verification paramount.[3] The chloromethyl group, in

particular, offers a reactive handle for further chemical modifications.

This guide provides a comprehensive, field-proven framework for the spectroscopic analysis of

5-(Chloromethyl)-1,2,3-thiadiazole. As a senior application scientist, the focus extends

beyond mere data reporting to the underlying scientific rationale for experimental choices,

ensuring a robust and self-validating analytical workflow. We will delve into the core techniques

of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and

Ultraviolet-Visible (UV-Vis) spectroscopy.

Molecular Identity and Structure
A definitive analysis begins with the fundamental properties of the target molecule.
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Molecular Formula: C₃H₃ClN₂S

Monoisotopic Mass: 133.97 g/mol [3]

SMILES: C1=C(SN=N1)CCl[3]

Caption: Molecular structure of 5-(Chloromethyl)-1,2,3-thiadiazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mapping the Proton and Carbon Skeleton
NMR spectroscopy is the definitive technique for elucidating the carbon-hydrogen framework of

organic molecules.[4] For 5-(Chloromethyl)-1,2,3-thiadiazole, both ¹H and ¹³C NMR are

essential for structural confirmation.

Proton (¹H) NMR Spectroscopy
Principle & Rationale: ¹H NMR provides information on the number of distinct proton

environments, their electronic surroundings (chemical shift), and neighboring protons (spin-

spin coupling). The structure of our target molecule suggests two unique, non-coupled proton

signals, simplifying spectral interpretation.

Predicted ¹H NMR Spectrum:

δ ~8.5-9.0 ppm (Singlet, 1H): This signal corresponds to the proton attached to C4 of the

thiadiazole ring. Its significant downfield shift is characteristic of protons on electron-

deficient heteroaromatic rings.

δ ~4.8-5.2 ppm (Singlet, 2H): This signal is assigned to the two protons of the

chloromethyl (-CH₂Cl) group. The presence of the adjacent electron-withdrawing chlorine

atom and the thiadiazole ring deshields these protons, shifting them downfield relative to a

standard alkyl group. The absence of adjacent protons results in a singlet.

Carbon-13 (¹³C) NMR Spectroscopy
Principle & Rationale: ¹³C NMR maps the carbon backbone of the molecule. A proton-

decoupled experiment is standard, providing a single peak for each unique carbon
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environment. The chemical shifts are highly sensitive to the electronic environment,

hybridization, and substitution.

Predicted ¹³C NMR Spectrum:

δ ~150-160 ppm: Attributed to C5, the carbon of the thiadiazole ring bonded to the sulfur

atom and the chloromethyl group.

δ ~130-140 ppm: Attributed to C4, the carbon of the thiadiazole ring bonded to the proton.

δ ~40-45 ppm: This upfield signal corresponds to the carbon of the chloromethyl (-CH₂Cl)

group.

Experimental Protocol: NMR Analysis
Sample Preparation: Accurately weigh and dissolve 5-10 mg of purified 5-
(Chloromethyl)-1,2,3-thiadiazole in approximately 0.6 mL of a deuterated solvent (e.g.,

Chloroform-d, CDCl₃) within a clean, dry 5 mm NMR tube.[4] The choice of CDCl₃ is

strategic as it is an excellent solvent for many organic compounds and its residual solvent

peak does not typically interfere with the expected signals.

¹H NMR Acquisition:

Use a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.

Acquire a standard one-dimensional proton spectrum with typical parameters: spectral

width of 0-12 ppm, acquisition time of 2-4 seconds, and a relaxation delay of 2-5 seconds.

[4]

Adjust the number of scans (typically 8 to 16) to achieve a signal-to-noise ratio >100:1.

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum on the same instrument.

Typical parameters include a spectral width of 0-200 ppm, an acquisition time of 1-2

seconds, and a relaxation delay of 5 seconds to ensure quantitative observation of all

carbon signals.[4]
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A greater number of scans will be required compared to ¹H NMR due to the low natural

abundance of ¹³C.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation

Principle & Rationale: Mass spectrometry provides the exact molecular weight of a

compound and offers structural insights through analysis of its fragmentation patterns. For

halogenated compounds like 5-(Chloromethyl)-1,2,3-thiadiazole, the characteristic isotopic

pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) is a critical diagnostic tool.

Predicted Mass Spectrum (Electron Ionization - EI):

Molecular Ion (M⁺˙): A prominent cluster of peaks will be observed at m/z 134 and m/z

136, corresponding to [C₃H₃³⁵ClN₂S]⁺˙ and [C₃H₃³⁷ClN₂S]⁺˙, respectively. The ~3:1

intensity ratio of these peaks is definitive proof of the presence of one chlorine atom.

Key Fragments: The fragmentation is driven by the loss of stable or radical species. The

most logical fragmentation pathway involves the cleavage of the C-C bond between the

ring and the chloromethyl group.

[M]⁺˙
m/z 134/136
(C₃H₃ClN₂S)

[M - CH₂Cl]⁺
m/z 85

(C₂H₂N₂S)- •CH₂Cl

[M - Cl]⁺
m/z 99

(C₃H₃N₂S)

- •Cl

[M - N₂]⁺˙
m/z 106/108
(C₃H₃ClS)

- N₂
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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